1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol
Overview
Description
Synthesis Analysis
CPCP can be synthesized through various methods. One notable approach is the organophotocatalyzed [1+2+3] strategy , which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .
Molecular Structure Analysis
The molecular structure of CPCP consists of a piperidine ring with a chloropyridine-4-carbonyl substituent at position 1. The chlorine atom and carbonyl group are essential for its reactivity and biological activity .
Chemical Reactions Analysis
CPCP can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. For example, it reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds, such as 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, have been reported, showing significant fungicidal and antiviral activities against tobacco mosaic virus. The crystal structure revealed intramolecular hydrogen bonds and intermolecular weak interactions contributing to the molecule's stability (Li et al., 2015).
- Another study focused on the synthesis and spectroscopic characterization of [CoIII(salophen)(amine)2]ClO4 complexes, where amines included morpholine, pyrrolidine, and piperidine. The crystal structures provided insights into the complexes' hydrogen bonding and molecular interactions (Amirnasr et al., 2001).
Biological Activity
- The synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrated broad inhibitory activities against fungi, showcasing the potential of piperidine derivatives in developing antifungal agents (Xue Si-jia, 2011).
- A study on the compound 4-(2-Methylpiperidin-1-ylcarbonyl)pyridinium hexachloridoantimonate(V) discussed its crystal packing and stabilization through N—H⋯O hydrogen bonds, highlighting the structural intricacies of piperidine derivatives (Bo Wang, 2009).
Spectroscopic and Quantum Chemical Studies
- Novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was synthesized, and its molecular geometry, hyperpolarizability, and vibrational analysis were carried out using DFT methods. The study provides insights into the molecule's stability, reactivity, and electronic properties (Fatma et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-6-8(3-4-13-10)11(16)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGMMWFQDDWYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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